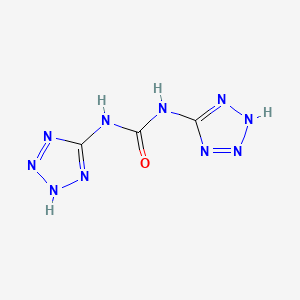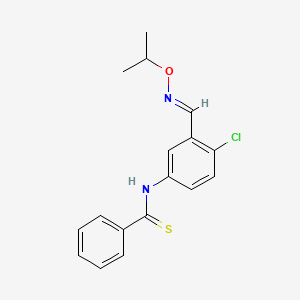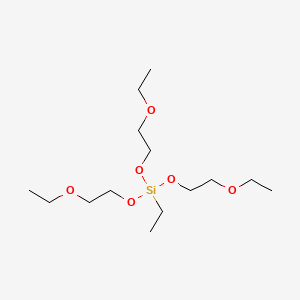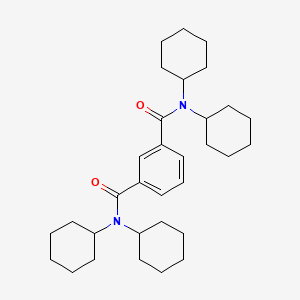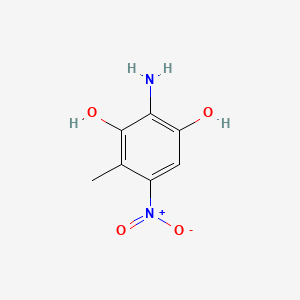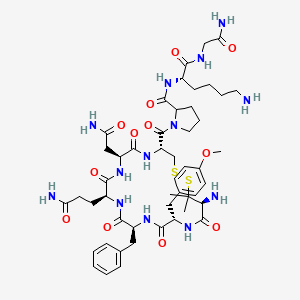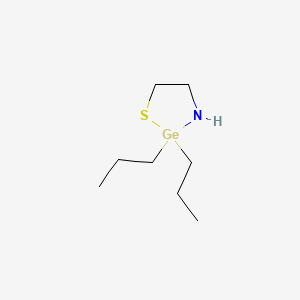
2,2-Dipropyl-1,3,2-thiazagermolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C8H19GeNS It is a member of the thiazagermolidine family, characterized by the presence of germanium and sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
GeCl4+R2C=NSH→C8H19GeNS+HCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of germanium oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding germanium hydrides.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and sulfoxides.
Reduction: Germanium hydrides.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,2-Dipropyl-1,3,2-thiazagermolidine has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the development of new materials, including semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,2-Dipropyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and inhibition of specific metabolic processes.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1,3,2-thiazagermolidine
- 2,2-Diethyl-1,3,2-thiazagermolidine
- 2,2-Dibutyl-1,3,2-thiazagermolidine
Comparison: 2,2-Dipropyl-1,3,2-thiazagermolidine is unique due to its specific alkyl group (propyl) attached to the thiazagermolidine ring. This structural variation imparts distinct chemical and physical properties, such as different reactivity and solubility, compared to its analogs with methyl, ethyl, or butyl groups.
Propriétés
Numéro CAS |
84260-29-7 |
|---|---|
Formule moléculaire |
C8H19GeNS |
Poids moléculaire |
233.94 g/mol |
Nom IUPAC |
2,2-dipropyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C8H19GeNS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
Clé InChI |
PRXRZGMOJBVEEI-UHFFFAOYSA-N |
SMILES canonique |
CCC[Ge]1(NCCS1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

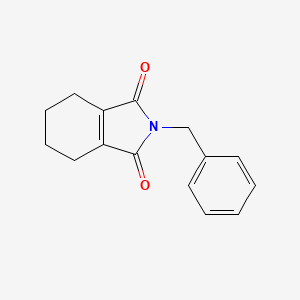
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
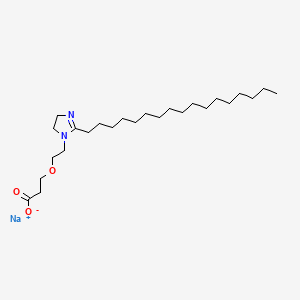
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
